molecular formula C14H12BrNO4S B3541809 5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid

5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B3541809
M. Wt: 370.22 g/mol
InChI Key: RLVQKHQQUJHCQK-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid is a sulfonamide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfonamide group, and a methylbenzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid typically involves the sulfonation of 3-bromophenylamine followed by coupling with 2-methylbenzoic acid. The reaction conditions often include the use of strong acids or bases, and the process may be catalyzed by transition metals to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenyl sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Bromophenyl sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity, while the methylbenzoic acid moiety can contribute to the overall stability and solubility of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid
  • 5-[(3-Bromophenyl)sulfamoyl]-2-hydroxybenzoic acid

Uniqueness

5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

5-[(3-bromophenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-9-5-6-12(8-13(9)14(17)18)21(19,20)16-11-4-2-3-10(15)7-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVQKHQQUJHCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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